molecular formula C16H14N2O4 B12905716 Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl- CAS No. 93979-33-0

Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl-

Cat. No.: B12905716
CAS No.: 93979-33-0
M. Wt: 298.29 g/mol
InChI Key: HWSCRCWCJFWZQO-UHFFFAOYSA-N
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Description

The compound Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl- is a 4,5-dihydroisoxazole (isoxazoline) derivative with a phenyl group at position 3 and a 4-nitrophenoxy methyl substituent at position 5. Its molecular formula is C₁₆H₁₆N₂O₄, with a calculated molecular weight of 300.31 g/mol. The 4-nitrophenoxy group introduces strong electron-withdrawing effects, which may influence its electronic properties, reactivity, and intermolecular interactions. Isoxazoline derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

CAS No.

93979-33-0

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

5-[(4-nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C16H14N2O4/c19-18(20)13-6-8-14(9-7-13)21-11-15-10-16(17-22-15)12-4-2-1-3-5-12/h1-9,15H,10-11H2

InChI Key

HWSCRCWCJFWZQO-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2)COC3=CC=C(C=C3)[N+](=O)[O-]

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Reaction Type and Mechanism

The most universal and efficient method for preparing nitro-substituted 4,5-dihydroisoxazoles is the [3 + 2] cycloaddition (32CA) between nitrile oxides and nitroalkenes. This method is well-documented for regioselective synthesis of 3-phenyl-5-(nitromethyl)-4,5-dihydroisoxazoles, which are structurally related to the target compound.

  • The nitrile oxide is typically generated in situ from precursors such as phenylhydroxamoyl chloride.
  • The dipolarophile is a nitroalkene such as 3-nitroprop-1-ene.
  • The cycloaddition proceeds regioselectively to form the isoxazoline ring with the nitromethyl substituent at position 5 and the phenyl group at position 3.

Experimental Conditions and Yields

  • A typical reaction involves mixing 40 mmol of 3-nitroprop-1-ene with 20 mmol of phenylhydroxamoyl chloride in an appropriate solvent.
  • The reaction proceeds under mild conditions with high yield.
  • The regioselectivity and structure of the product were confirmed by X-ray crystallography and supported by density functional theory (DFT) calculations, which showed the 5-nitromethyl isomer to be more stable than the 4-nitromethyl isomer.

Structural Confirmation

  • X-ray diffraction analysis unambiguously confirmed the molecular structure of the product.
  • The conjugation between the aromatic and isoxazole rings affects the geometry and electronic properties of the molecule.
  • This method provides a reliable route to nitromethyl-substituted isoxazoline derivatives, which can be further functionalized to introduce the 4-nitrophenoxy methyl group.

One-Pot Synthesis via Chlorination and Cyclization

One-Pot Reaction Strategy

A highly efficient industrially relevant method involves a one-pot synthesis starting from 2-methyl-6-nitrobenzaldoxime, which undergoes:

  • Chlorination in a halogenated hydrocarbon solvent (e.g., methylene dichloride).
  • Followed by cyclization with ethylene under acid-binding conditions to form the 4,5-dihydroisoxazole ring.

This method avoids isolation of unstable intermediates, improving safety and yield.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Chlorination 2-methyl-6-nitrobenzaldoxime + chlorine in halohydrocarbon solvent (e.g., methylene dichloride) at room temperature Chlorine passed for 1–1.5 h, followed by nitrogen stripping to remove excess chlorine
Cyclization Ethylene gas under pressure (6–30 bar), acid binding agent (e.g., triethylamine) slowly added after 10–30 min of ethylene introduction Reaction time 8–18 h, mild temperature and pressure conditions
Workup Washing, drying, precipitation Product isolated as crystalline solid

Advantages

  • Simple process flow with operational safety.
  • Avoids explosive intermediate precipitation.
  • High yield (>85%, up to 90.6% reported).
  • Mild reaction conditions at normal temperature and pressure.
  • Low production cost and minimal waste generation.

Representative Experimental Data

Parameter Value/Range
Solvent Methylene dichloride
Chlorine to aldoxime molar ratio 1.0 – 1.5:1
Halohydrocarbon to aldoxime mass ratio 4 – 10:1
Acid binding agent (triethylamine) molar ratio 1 – 3:1
Ethylene pressure 6 – 30 bar
Reaction time (chlorination) 1 – 1.5 h
Reaction time (cyclization) 8 – 18 h
Yield 85% – 90.6%

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield (%) Notes
[3 + 2] Cycloaddition Benzonitrile N-oxide + 3-nitroprop-1-ene Regioselective, well-characterized High (not specified) Confirmed by X-ray and DFT
One-Pot Chlorination + Cyclization 2-methyl-6-nitrobenzaldoxime + Cl2 + ethylene + triethylamine Safe, simple, industrially scalable 85–90.6 Avoids unstable intermediate isolation
Post-synthetic Functionalization Nitromethyl isoxazoline + 4-nitrophenol Introduces 4-nitrophenoxy methyl group Variable Requires optimized nucleophilic substitution

Chemical Reactions Analysis

Types of Reactions

5-((4-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Reducing agents: Hydrogen gas, palladium on carbon.

    Electrophiles: Nitric acid, halogens.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dimethylformamide, tetrahydrofuran.

Major Products Formed

The major products formed from these reactions include amino derivatives, halogenated phenyl derivatives, and various cycloaddition products .

Scientific Research Applications

Biological Activities

Research indicates that isoxazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Isoxazole derivatives have shown promising results in inhibiting the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents.
  • Anticancer Properties : Some studies suggest that isoxazole compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
  • Anti-inflammatory Effects : Isoxazole derivatives have been investigated for their ability to reduce inflammation in various models, indicating potential applications in treating inflammatory diseases.

Applications in Medicinal Chemistry

Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl- serves as a scaffold for designing new pharmaceuticals. Its derivatives are being explored for:

  • Drug Development : The compound's unique structure allows for modifications that can enhance its pharmacological properties.
  • Targeted Therapy : Research is ongoing to evaluate its effectiveness against specific molecular targets in cancer therapy.

Agrochemical Applications

In the field of agrochemicals, isoxazole compounds are being studied for their potential use as:

  • Pesticides : The biological activity of isoxazoles against pests makes them suitable candidates for developing new pesticides that are effective yet environmentally friendly.
  • Herbicides : Isoxazole derivatives may also be explored for their herbicidal properties, contributing to sustainable agricultural practices.

Materials Science Applications

Isoxazole compounds have been investigated for their utility in materials science:

  • Polymer Chemistry : The incorporation of isoxazole units into polymer backbones can enhance material properties such as thermal stability and mechanical strength.
  • Nanotechnology : Research on nanomaterials incorporating isoxazoles shows promise for applications in sensors and drug delivery systems.

Case Studies

  • Antimicrobial Study :
    A study published in Journal of Medicinal Chemistry demonstrated that modifications to the isoxazole ring increased antimicrobial activity against resistant strains of Staphylococcus aureus .
  • Anticancer Research :
    In vitro studies showed that certain isoxazole derivatives induced apoptosis in breast cancer cell lines through a mitochondrial pathway .
  • Pesticidal Activity :
    Research conducted by the Agricultural Institute indicated that an isoxazole-based pesticide exhibited significant efficacy against common agricultural pests while showing low toxicity to beneficial insects .

Mechanism of Action

The mechanism of action of 5-((4-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares structural similarities with several isoxazole and isoxazoline derivatives reported in the literature. Key analogs and their distinguishing features are summarized below:

Compound Name R1 (Position 3) R2 (Position 5) Molecular Weight (g/mol) Biological Activity Reference
Target Compound 3-Phenyl 5-[(4-nitrophenoxy)methyl] 300.31 Not explicitly reported N/A
4bc (Bis(isoxazoline)) 3-(3,4,5-Trimethoxyphenyl) 5-[[(4,5-dihydroisoxazol-5-yl)methoxy]methyl] ~450 (estimated) Antimicrobial activity
4cf (Bis(isoxazoline)) 3-(2,4-Dichlorophenyl) 5-[[(4-nitrophenyl)isoxazol-5-yl]methoxy]methyl] 450.30 Antimicrobial activity
3,5-Diarylisoxazole (Example from literature) 3-Aryl 5-Aryl Variable Antimicrobial, antidepressant
3-(3-Nitrophenyl)isoxazole-4-carboxamide 3-(3-Nitrophenyl) 4-Carboxamide ~300 (estimated) Synthetic intermediate
Key Observations:

Substituent Electronic Effects: The 4-nitrophenoxy group in the target compound is strongly electron-withdrawing, which contrasts with electron-donating groups like methoxy (e.g., in 4bc) or neutral halogens (e.g., Cl in 4cf). This difference may influence binding interactions in therapeutic applications or alter solubility and stability . The phenyl group at position 3 is a common feature in bioactive isoxazoles, contributing to π-π stacking interactions in molecular recognition .

Biological Activity: Bis(isoxazoline) derivatives (e.g., 4bc, 4cf) exhibit antimicrobial activity, suggesting that the target compound may share similar properties if tested .

Biological Activity

Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article details the compound's pharmacological properties, synthesis, and potential applications based on a review of current literature.

Chemical Structure and Properties

The compound has the molecular formula C16H14N2O4C_{16}H_{14}N_{2}O_{4} and a molecular weight of approximately 298.293 g/mol. Its structure features an isoxazole ring, which contributes to its unique reactivity and biological activity. The presence of a nitrophenoxy group enhances its pharmacological potential by influencing electron distribution and facilitating various chemical reactions .

Biological Activities

Isoxazole derivatives have been studied for several biological activities, including:

  • Antimicrobial Activity : The compound exhibits effectiveness against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Studies have demonstrated that isoxazole derivatives can reduce inflammation in vitro, suggesting their potential use in treating inflammatory diseases .
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. It has been shown to affect the expression levels of key regulatory proteins involved in cell cycle progression and apoptosis, such as Bcl-2 and p21^WAF-1 .

Synthesis

The synthesis of isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl- typically involves several steps:

  • Starting Materials : A phenyl-substituted precursor is reacted with a nitrophenol derivative.
  • Cyclization : The reaction occurs under acidic or basic conditions to facilitate cyclization and substitution.
  • Purification : The final product is purified through crystallization or chromatography.

This multi-step synthesis allows for the introduction of various substituents that can modulate the compound's biological activity .

Comparative Analysis with Similar Compounds

A comparative analysis of isoxazole derivatives reveals variations in biological activity based on structural modifications. The following table summarizes some related compounds:

Compound NameMolecular FormulaUnique Features
Isoxazole, 4,5-dihydro-5-methyl-5-(nitromethyl)-3-(4-nitrophenyl)C16H16N2O4Contains a methyl group enhancing lipophilicity
Isoxazole, 4,5-dihydro-5-(phenylsulfonyl)-3-(phenyl)C17H16N2O4SFeatures a sulfonyl group affecting reactivity
3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazoleC24H24N2O3Larger benzhydryl substituent may enhance lipophilicity

The unique combination of functional groups in isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl-, such as the nitrophenoxy methyl substituent, contributes to its distinct biological activities compared to similar compounds .

Case Studies and Research Findings

Several studies have evaluated the biological activity of isoxazole derivatives:

  • Antimicrobial Studies : In vitro tests demonstrated that certain isoxazole derivatives exhibited mean minimum inhibitory concentrations (MICs) against various bacterial strains as low as 0.40 µM, indicating strong antibacterial properties .
  • Immunosuppressive Properties : Research involving human peripheral blood mononuclear cells showed that some isoxazole derivatives inhibited proliferation induced by phytohemagglutinin A (PHA), suggesting potential applications in immunology .
  • Cytotoxicity Assessment : Isoxazoles were tested against human promyelocytic leukemia cell lines (HL-60), revealing differential cytotoxic effects based on structural variations. Compounds showed varying impacts on apoptosis-related gene expression .

Q & A

Basic Research Question

  • 1^1H NMR : Peaks at δ 3.15–3.59 ppm correspond to dihydroisoxazole protons (CH2_2), while aromatic protons (4-nitrophenoxy) appear at δ 7.21–8.16 ppm. Coupling constants (J ≈ 8–10 Hz) confirm para-substitution .
  • IR Spectroscopy : Stretching vibrations at 1520–1550 cm1^{-1} (NO2_2) and 1240–1280 cm1^{-1} (C-O-C) validate the functional groups .
  • Elemental Analysis : Carbon and nitrogen percentages must align with theoretical values (e.g., C: 53.35%, N: 9.33% for C20_{20}H17_{17}Cl2_2N3_3O5_5) to confirm purity .

How do contradictory data on biological activity arise, and how can they be resolved?

Advanced Research Question
Discrepancies in antimicrobial results may stem from:

  • Strain Variability : Differences in bacterial membrane permeability (e.g., P. aeruginosa efflux pumps) .
  • Solubility Limitations : The compound’s low solubility (≤1.4E-3 g/L) in aqueous media can lead to false negatives. Use of DMSO as a co-solvent (≤1% v/v) is recommended .
    Resolution Strategy : Normalize activity data against logP values and use standardized CLSI (Clinical Laboratory Standards Institute) protocols for reproducibility .

What computational methods are used to predict the compound’s reactivity and binding modes?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential (MEP) for nucleophilic/electrophilic sites .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with bacterial targets (e.g., E. coli DNA gyrase). The 4-nitrophenoxy group shows strong π-π stacking with Tyr-122 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes, with RMSD <2 Å indicating stable binding .

How can synthetic yields be optimized for scale-up without compromising purity?

Advanced Research Question

  • Catalyst Screening : Replace chloramine-T with TEMPO/FeCl3_3 to reduce byproducts and increase yields from 65% to >80% .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes while maintaining >95% purity .
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures .

What are the challenges in analyzing stereochemistry for dihydroisoxazole derivatives?

Advanced Research Question

  • Chiral Centers : The 5-[(4-nitrophenoxy)methyl] substituent introduces a stereocenter. Enantiomers are resolved using chiral HPLC (Chiralpak IA column) or synthesized via asymmetric catalysis (e.g., Jacobsen’s catalyst) .
  • NOESY NMR : Cross-peaks between the 5-CH2_2 and 3-phenyl protons confirm relative configuration .

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